molecular formula C9H10O3 B046666 Methyl 4-hydroxyphenylacetate CAS No. 14199-15-6

Methyl 4-hydroxyphenylacetate

Cat. No. B046666
M. Wt: 166.17 g/mol
InChI Key: XGDZEDRBLVIUMX-UHFFFAOYSA-N
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Patent
US06703347B2

Procedure details

Nitric acid (69% by weight, 16M, 20 ml) was added dropwise to a solution of methyl (4-hydroxyphenyl)acetate [from step 2] (50.0 g, 0.3 mole) in acetic acid (500 ml), maintaining the temperature of the reaction below 15° C. by external cooling. (An induction period was observed for this reaction.) Once gas chromatographic analysis had confirmed that the reaction was complete, the mixture was carefully quenched into water (21) with vigorous stirring. An emulsion formed which subsequently crystallised. After filtration, washing with water and drying, the desired product was obtained as a yellow powder.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[CH3:5][O:6][C:7](=[O:16])[CH2:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1>C(O)(=O)C>[CH3:5][O:6][C:7](=[O:16])[CH2:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[C:11]([N+:1]([O-:4])=[O:2])[CH:10]=1

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
50 g
Type
reactant
Smiles
COC(CC1=CC=C(C=C1)O)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining
CUSTOM
Type
CUSTOM
Details
the temperature of the reaction below 15° C. by external cooling
CUSTOM
Type
CUSTOM
Details
(An induction period was observed for this reaction
CUSTOM
Type
CUSTOM
Details
the mixture was carefully quenched into water (21) with vigorous stirring
CUSTOM
Type
CUSTOM
Details
An emulsion formed which
CUSTOM
Type
CUSTOM
Details
subsequently crystallised
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
washing with water
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
COC(CC1=CC(=C(C=C1)O)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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